テトラヒドロキシキノン

概要

説明

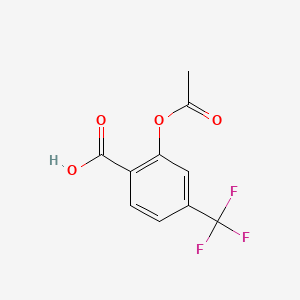

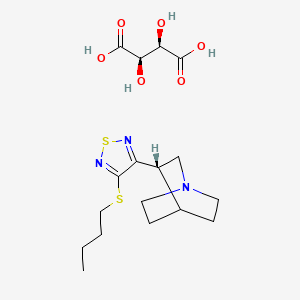

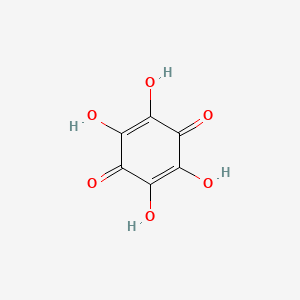

テトロキノンは、対峙する(パラ)位置に4つのヒドロキシル基と2つのケトン基を持つシクロヘキサジエン環を特徴としています . この化合物は、青黒色の結晶外観と水中で淡赤色の溶液を形成する能力で知られています .

2. 製法

テトロキノンは、さまざまな方法で合成できます。 一般的な合成経路の1つは、植物に広く存在する天然化合物であるグリオキサールまたはミオイノシトールの酸化を含みます . 製法には、次の手順が含まれます。

- 各原料を重量部で秤量します。

- チタン合金、アルミニウム合金、ニッケル合金、スズ、銅、ネオジム、ニオブ、インジウム、カドミウム、炭化ケイ素、二酸化ケイ素、熱安定剤をるつぼ抵抗炉に入れます。

- 混合物を900〜960°Cで2.5〜4時間真空焼結します。

- 混合物を不活性ガス中で350〜380°Cに冷却し、酢酸繊維、ポリスルホン、ポリビニルピリジン、テトラヒドロキシベンゾキノン、酢酸イソプロピルと混合します。

- 混合物にm-チオクレゾール、p-アミノトルエンo-スルホニルアニリン、改質剤を加え、均一に撹拌し、2〜5MPaに加圧します。

- 混合物を型に注入して加圧成形し、続いて-30°Cで20〜30分間冷却します .

科学的研究の応用

Tetroquinone has a wide range of scientific research applications:

作用機序

テトロキノンの作用機序は、その酸化還元活性に関与しています。テトロキノンは、セミキノンラジカルと酸化還元サイクルに参加して、活性酸素種(ROS)を生成することができます。 これらのROSは、細胞に酸化ストレスを引き起こし、アポトーシスまたはプログラムされた細胞死につながります . テトロキノンの分子標的は、酸化還元反応や細胞シグナル伝達経路に関与するさまざまな酵素やタンパク質を含みます .

Safety and Hazards

将来の方向性

The outstanding CO2 catalytic functionality of conductive MOFs (c-MOFs) can open a way toward high-energy-density electrochemical systems . Considering these good physicochemical and cell biological properties, this ferrofluid is a promising candidate for the initiation of in vivo experiments for cancer treatment by MHT in murine models .

生化学分析

Biochemical Properties

Tetrahydroxyquinone plays a significant role in biochemical reactions, particularly in the induction of reactive oxygen species (ROS) production. It efficiently activates caspase 3 at concentrations exceeding 25 micromolar, stimulates DNA fragmentation, and provokes phosphatidylserine exposure . Tetrahydroxyquinone interacts with several biomolecules, including enzymes and proteins. For instance, it acts as an effector of xanthine oxidase, an enzyme involved in the oxidative metabolism of purines . The interactions between tetrahydroxyquinone and these biomolecules are primarily mediated through hydrogen bonding and electrostatic interactions, which facilitate its biochemical activity.

Cellular Effects

Tetrahydroxyquinone exerts various effects on different cell types and cellular processes. In leukemia cells, it induces cytotoxic effects by reducing protein kinase B-dependent survival signaling, leading to apoptosis through the mitochondrial pathway . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, tetrahydroxyquinone’s ability to generate ROS can lead to oxidative stress, which in turn affects cellular signaling and metabolic processes.

Molecular Mechanism

The molecular mechanism of tetrahydroxyquinone involves its interactions with biomolecules at the molecular level. It binds to enzymes and proteins, leading to enzyme inhibition or activation. For instance, tetrahydroxyquinone inhibits xanthine oxidase, resulting in reduced production of uric acid and ROS . Additionally, it induces changes in gene expression by activating transcription factors involved in the oxidative stress response. These molecular interactions and mechanisms contribute to the compound’s overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tetrahydroxyquinone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that tetrahydroxyquinone-coated iron oxide nanoparticles exhibit negligible cytotoxicity up to 2 milligrams per milliliter and maintain colloidal stability . Additionally, the production of ROS by tetrahydroxyquinone-coated nanoparticles could not be detected, indicating a reduction in oxidative stress-related side effects over time.

Dosage Effects in Animal Models

The effects of tetrahydroxyquinone vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as inducing apoptosis in cancer cells. At high doses, tetrahydroxyquinone can cause toxic or adverse effects. For example, high concentrations of tetrahydroxyquinone can lead to excessive ROS production, resulting in oxidative damage to cellular components . Understanding the dosage-dependent effects of tetrahydroxyquinone is essential for its potential therapeutic applications.

Metabolic Pathways

Tetrahydroxyquinone is involved in several metabolic pathways, including those related to oxidative stress and purine metabolism. It interacts with enzymes such as xanthine oxidase, which catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid . These interactions affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity.

Transport and Distribution

Within cells and tissues, tetrahydroxyquinone is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation are influenced by its chemical properties and interactions with cellular components. For instance, tetrahydroxyquinone-coated nanoparticles exhibit good colloidal stability and are efficiently taken up by cells . These properties facilitate its transport and distribution within biological systems.

Subcellular Localization

The subcellular localization of tetrahydroxyquinone is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, tetrahydroxyquinone can localize to the mitochondria, where it induces apoptosis through the mitochondrial pathway . Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications.

準備方法

Tetroquinone can be synthesized through various methods. One common synthetic route involves the oxidation of glyoxal or myo-inositol, a natural compound widely present in plants . The preparation method includes the following steps:

- Weighing each raw material in parts by weight.

- Adding titanium alloy, aluminum alloy, nickel alloy, tin, copper, neodymium, niobium, indium, cadmium, silicon carbide, silicon dioxide, and heat stabilizer into a crucible resistance furnace.

- Vacuum sintering the mixture at 900-960°C for 2.5-4 hours.

- Cooling the mixture to 350-380°C in inert gas and mixing it with acetate fiber, polysulfone, polyvinylpyridine, tetrahydroxybenzoquinone, and isopropyl acetate.

- Adding m-thiocresol, p-aminotoluene o-sulfonylaniline, and a modifier to the mixture, stirring evenly, and pressing to 2-5MPa.

- Injecting the mixture into a mold for pressing and forming, followed by cooling at -30°C for 20-30 minutes .

化学反応の分析

テトロキノンは、以下を含むさまざまな化学反応を起こします。

酸化: テトロキノンは、ジカリウム塩(K2C6H2O6)やテトラカリウム塩(K4C6O6)などの塩を形成するために酸化することができます.

還元: テトロキノンは、ヒドロキノン誘導体を形成するために還元することができます。

これらの反応で使用される一般的な試薬と条件には、強力な酸化剤、強力な塩基、特定の触媒が含まれます。 これらの反応から生成される主な生成物には、テトロキノンのさまざまな塩と誘導体が含まれます .

4. 科学研究アプリケーション

テトロキノンは、幅広い科学研究アプリケーションを持っています。

類似化合物との比較

テトロキノンは、4つのヒドロキシル基と対峙する位置にある2つのケトン基のために独特です。類似の化合物には、以下が含まれます。

テトロキノンの独自性は、より多くのヒドロキシル基とさまざまな塩や誘導体を形成する能力にあり、さまざまな用途に適しています .

特性

IUPAC Name |

2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-8,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQOCLATAPFASR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=C(C1=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045897 | |

| Record name | Tetroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319-89-1, 5676-48-2 | |

| Record name | Tetrahydroxy-p-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=319-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetroquinone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tetroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydroxyquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrahydroxyquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7L4P6H0SU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。